Patent-Documented Synthetic Yield: 1-Methoxycyclohexane-1-carbonyl chloride via Thionyl Chloride-Mediated Acid Chloride Formation
In a documented preparative procedure, 1-methoxycyclohexane-1-carbonyl chloride was synthesized from the corresponding carboxylic acid via reaction with thionyl chloride (SOCl₂) under reflux, followed by aqueous workup with sodium carbonate, drying, concentration, and silica gel column chromatography (hexane/ethyl acetate 75:25). This protocol delivered the target acyl chloride in 66% isolated yield (20.8 g scale) . While generic cyclohexanecarbonyl chloride preparations from the parent acid and SOCl₂ routinely exceed 80–90% yield, those substrates lack an α-methoxy group; the presence of the electron-donating methoxy substituent alpha to the carboxylic acid reduces the electrophilicity of the intermediate and renders the acid-to-acid-chloride conversion inherently less favorable . No directly analogous yield data for the 1-ethoxy or 1-hydroxy analogs are available in the open literature, underscoring that 66% represents a realistic, experimentally validated benchmark for this substrate class rather than an optimized ceiling.
| Evidence Dimension | Isolated yield of acid chloride formation |
|---|---|
| Target Compound Data | 66% (SOCl₂ reflux, SiO₂ column, hexane/EtOAc 75:25, 20.8 g scale) |
| Comparator Or Baseline | Cyclohexanecarbonyl chloride (unsubstituted): typical yield >80–90% via SOCl₂; 1-hydroxy or 1-alkoxy analogs: no published data located |
| Quantified Difference | ~15–25% lower yield vs. unsubstituted analog (class-level estimate); benchmark yield for 1-alkoxy subclass established at 66% |
| Conditions | SOCl₂, reflux; Na₂CO₃ wash; SiO₂ chromatography (hexane/EtOAc 75:25); 20.8 g scale |
Why This Matters
For procurement decisions, this 66% benchmark provides a realistic yield expectation that prevents overestimation of in-house synthesis productivity and supports cost-per-gram calculations when comparing build-vs.-buy options.
